1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 1344275-46-2
Cat. No.: VC5526763
Molecular Formula: C6H5N3O2
Molecular Weight: 151.125
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1344275-46-2 |
---|---|
Molecular Formula | C6H5N3O2 |
Molecular Weight | 151.125 |
IUPAC Name | 1-(cyanomethyl)pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C6H5N3O2/c7-2-4-9-3-1-5(8-9)6(10)11/h1,3H,4H2,(H,10,11) |
Standard InChI Key | DNXHLBJXBNBFMV-UHFFFAOYSA-N |
SMILES | C1=CN(N=C1C(=O)O)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(cyanomethyl)pyrazole-3-carboxylic acid, reflects its core pyrazole ring substituted at the 1-position with a cyanomethyl group (-CH2CN) and at the 3-position with a carboxylic acid (-COOH). Its molecular formula is C6H5N3O2, with a molar mass of 151.125 g/mol. The SMILES notation (C1=CN(N=C1C(=O)O)CC#N
) and InChIKey (DNXHLBJXBNBFMV-UHFFFAOYSA-N
) provide unambiguous representations of its structure.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS Number | 1344275-46-2 |
Molecular Formula | C6H5N3O2 |
Molecular Weight | 151.125 g/mol |
IUPAC Name | 1-(cyanomethyl)pyrazole-3-carboxylic acid |
SMILES | C1=CN(N=C1C(=O)O)CC#N |
InChIKey | DNHHLBJXBNBFMV-UHFFFAOYSA-N |
Stability and Solubility
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid typically involves a multi-step sequence:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or alkynes under acidic or basic conditions.
-
Cyanomethylation: Introduction of the cyanomethyl group via alkylation using chloroacetonitrile or similar reagents.
-
Carboxylic Acid Functionalization: Oxidation or hydrolysis of precursor groups (e.g., esters or nitriles) to yield the final carboxylic acid.
Table 2: Hypothetical Synthesis Pathway
Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
---|---|---|---|
1 | Cyclization | Hydrazine, β-keto ester | 1H-pyrazole-3-carboxylate |
2 | Alkylation | Chloroacetonitrile, K2CO3 | 1-(cyanomethyl)pyrazole-3-carboxylate |
3 | Hydrolysis | NaOH, H2O, reflux | 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid |
Industrial Production Challenges
Scale-up requires optimization of:
-
Reaction Efficiency: Minimizing side reactions during cyanomethylation.
-
Purification: Chromatography or crystallization to isolate the polar product.
-
Cost-Effectiveness: Sourcing affordable nitrile precursors.
Chemical Reactivity and Functional Transformations
Nucleophilic and Electrophilic Sites
The pyrazole ring’s electron-deficient nature directs electrophilic substitution to the 4-position, while the carboxylic acid and cyanomethyl groups offer sites for nucleophilic attack or further derivatization.
Representative Reactions
-
Decarboxylation: Thermal elimination of CO2 under acidic conditions to yield 1-(cyanomethyl)-1H-pyrazole.
-
Nitrile Hydrolysis: Conversion to an amide (-CONH2) or carboxylic acid (-COOH) via acid- or base-catalyzed pathways.
-
Esterification: Reaction with alcohols to form ester derivatives, enhancing lipophilicity for biological studies.
Table 3: Reaction Pathways and Applications
Reaction Type | Reagents/Conditions | Products | Potential Use |
---|---|---|---|
Esterification | MeOH, H2SO4 | Methyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate | Prodrug development |
Amide Formation | NH3, DCC | 1-(cyanomethyl)-1H-pyrazole-3-carboxamide | Enzyme inhibition |
Cycloaddition | Azides, Cu(I) | Triazole-linked conjugates | Bioconjugation |
Research Gaps and Future Directions
Priority Investigations
-
ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity studies.
-
Target Identification: Proteomic screening to map interaction networks.
-
Formulation Optimization: Nanoencapsulation to improve bioavailability.
Industrial Applications
-
Agrochemicals: Herbicidal or insecticidal activity screening.
-
Materials Science: Coordination polymers using the carboxylic acid as a ligand.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume